molecular formula C10H10N4OS B2620436 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 879444-24-3

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2620436
CAS No.: 879444-24-3
M. Wt: 234.28
InChI Key: NGUISZDWIXTUEX-UHFFFAOYSA-N
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Description

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a thioxo group and an amino group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-3-carbaldehyde with thiourea and an appropriate amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 6-amino-1-(pyridin-4-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the position of the pyridinyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and selectivity for molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-amino-1-(pyridin-3-ylmethyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUISZDWIXTUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method described in Example 1(b) using N-(pyridin-3-ylmethyl)thiourea (Beaudegnies, R., Wendeborm, S., Heterocycles, 2003, 11, 2417-2424) (1.19 g, 7.12 mmol) and ethyl cyanoacetate (0.97 g, 8.54 mmol), giving the title compound (1.38 g, 83%) as a solid.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Yield
83%

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